molecular formula C11H20OS B13739397 1-(Methylthio)-p-menthan-3-one CAS No. 32564-30-0

1-(Methylthio)-p-menthan-3-one

Cat. No.: B13739397
CAS No.: 32564-30-0
M. Wt: 200.34 g/mol
InChI Key: KYJOFNFLQSJNHO-UHFFFAOYSA-N
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Description

Contextual Significance in Academic Chemistry of Sulfur-Containing Terpenoids

Terpenoids, a large and varied class of naturally occurring organic chemicals, are widely utilized in fields such as medicine, cosmetics, and agriculture. irma-international.org The introduction of heteroatoms, particularly sulfur, into a terpenoid structure can significantly enhance its biological activity. irma-international.org This has spurred considerable research into the synthesis and properties of sulfur-containing terpenoids.

These compounds have demonstrated a wide array of biological effects, including antifungal, anti-inflammatory, antimicrobial, and antihelicobacter activities. frontiersin.orgresearchgate.net Notably, many synthesized sulfur-containing monoterpenoids exhibit low toxicity and are devoid of mutagenic and genotoxic effects. researchgate.net Their potential applications are diverse, ranging from pharmaceutical development to the flavor and fragrance industry. ontosight.ai For instance, research has highlighted their potential as antithrombotic drugs due to their ability to selectively inhibit platelet aggregation. frontiersin.org The unique structural features of sulfur-containing terpenoids, such as the presence of a thiol group, suggest potential involvement in redox reactions and antioxidant properties. ontosight.ai

Overview of Scholarly Research Trajectories for 1-(Methylthio)-p-menthan-3-one

Scholarly interest in this compound, also known by synonyms such as p-Menthan-3-one (B150117), 1-(methylthio)-, and 5-methyl-5-(methylsulfanyl)-2-(propan-2-yl)cyclohexanone, has followed several key trajectories. chemnet.com A significant area of investigation has been its synthesis and the identification of its stereoisomers. The compound is known to exist in different stereoisomeric forms, which can be separated using techniques like gas chromatography. google.com

Another major focus of research has been its organoleptic properties. google.com The compound is recognized for its distinct aroma and is used in the flavor and fragrance industry. ontosight.ai Research has delved into the specific sensory characteristics of its different isomers. d-nb.info

Furthermore, the chemical and physical properties of this compound have been documented, providing foundational data for its application and further research. These properties include its molecular weight, formula, and various computed descriptors. nih.gov

The following tables provide a summary of the key identifiers and chemical properties of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 5-methyl-5-methylsulfanyl-2-propan-2-ylcyclohexan-1-one nih.gov
CAS Number 32564-30-0 nih.gov
Molecular Formula C11H20OS nih.gov
InChI InChI=1S/C11H20OS/c1-8(2)9-5-6-11(3,13-4)7-10(9)12/h8-9H,5-7H2,1-4H3 nih.gov
InChIKey KYJOFNFLQSJNHO-UHFFFAOYSA-N nih.gov

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Weight 200.34 g/mol nih.gov
XLogP3-AA 2.7 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 2 nih.gov
Exact Mass 200.123485 g/mol nih.gov
Monoisotopic Mass 200.123485 g/mol nih.gov
Topological Polar Surface Area 17.1 Ų nih.gov
Heavy Atom Count 13 nih.gov
Complexity 275 nih.gov
Isotope Atom Count 0 nih.gov
Defined Atom Stereocenter Count 0 nih.gov
Undefined Atom Stereocenter Count 2 nih.gov
Defined Bond Stereocenter Count 0 nih.gov
Undefined Bond Stereocenter Count 0 nih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
p-Menthan-3-one, 1-(methylthio)-
5-methyl-5-methylsulfanyl-2-propan-2-ylcyclohexanone
p-Menthane-8-thiol-3-one
cis-p-menthane-8-thiol-3-one
trans-p-menthane-8-thiol-3-one
iso-pulegone
pulegone (B1678340)
8-Mercapto-p-menthan-3-one
(1R)-p-menthan-3-one
3-S-cysteinyl-1-hexanol
8-S-cysteinyl-p-menthane-3-one
3-mercaptohexanal
3-acetylthiohexanal
S-3-(hexan-1-al)-L-cysteine
8-S-glutathionyl-(1R)-p-menthan-3-one
8-S-L-cysteinyl-p-menthan-3-one
4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
4,4-Dimethyl-1,3-thiazol-5(4H)-thiones
Ethyl diazoacetate
3-Methyl-2-methylthio-5-phenyl-(1,3-thiazol-4-ylio)oxide
4,5-Dihydro-5-(methylthio)-1,3-thiazoles
p-menthane (B155814) lactones
(+)-(R)-pulegone
(-)-(S)-pulegone
cis-pulegols
mintlactone
isomintlactone
wine lactone
carvone
N-(4-cyanomethylphenyl) p-menthanecarboxamide
N-(4-sulfamoylphenyl) p-menthanecarboxamide
N-(4-cyanophenyl) p-menthanecarboxamide
N-(4-acetylphenyl) p-menthanecarboxamide
N-(4-hydroxymethylphenyl) p-menthanecarboxamide
N-(3-hydroxy-4-methoxyphenyl) p-menthanecarboxamide
menthone glycerol (B35011) acetal

Properties

CAS No.

32564-30-0

Molecular Formula

C11H20OS

Molecular Weight

200.34 g/mol

IUPAC Name

5-methyl-5-methylsulfanyl-2-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C11H20OS/c1-8(2)9-5-6-11(3,13-4)7-10(9)12/h8-9H,5-7H2,1-4H3

InChI Key

KYJOFNFLQSJNHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1=O)(C)SC

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 1 Methylthio P Menthan 3 One

Identification of Natural Sources and Biological Matrices

The primary and most well-documented natural source of 1-(Methylthio)-p-menthan-3-one is the essential oil of Agathosma betulina, a plant species native to South Africa and commonly known as buchu. researchgate.net This compound, also referred to in literature as 8-methylthio-p-menthan-3-one, is recognized as a key contributor to the characteristic blackcurrant-like aroma of buchu leaf oil. nhrorganicoils.comacs.org

Gas chromatography-mass spectrometry (GC-MS) analyses of Agathosma betulina essential oil have consistently identified this compound as a significant constituent, alongside its thiol precursor, 8-mercapto-p-menthan-3-one, and other monoterpenoids. researchgate.nettandfonline.com The relative percentage of these compounds can vary depending on the specific chemotype of the plant.

Below is a table summarizing the typical chemical composition of Agathosma betulina essential oil, highlighting the presence of this compound and related compounds.

CompoundRelative Percentage (%) in A. betulina OilReference
(Iso)menthone31 - 55 tandfonline.comcabidigitallibrary.org
Diosphenol22.3 - 41 tandfonline.comabs-biotrade.info
Limonene (B3431351)10 - 25 cabidigitallibrary.orgabs-biotrade.info
Pulegone (B1678340)< 5 abs-biotrade.info
cis- and trans-8-Mercapto-p-menthan-3-one~3 tandfonline.com
8-Methylthio-p-menthan-3-one Predominantly found researchgate.net
trans-8-Acetylthio-p-menthan-3-oneFound in related species tandfonline.com
Sabinene1.45 nhrorganicoils.com
Myrcene2.79 nhrorganicoils.com
α-Pinene1.30 nhrorganicoils.com
β-Pinene0.39 nhrorganicoils.com

This table is a compilation of data from multiple sources and the exact composition can vary.

Presence in Microbial Systems and Fermentation Products

Currently, there is a lack of direct scientific evidence documenting the natural occurrence of this compound in microbial systems or as a direct product of fermentation. While microorganisms are known to produce a wide array of volatile sulfur compounds and engage in the biotransformation of monoterpenoids, the specific synthesis of this compound by microbes has not been reported in the reviewed literature. google.comresearchgate.netfrontiersin.orgresearchgate.net Research in microbial biotechnology has focused on the production of various monoterpenoids, but the synthesis of this particular sulfur-containing ketone is not yet an established example. nih.govgoogle.com

Elucidation of Biosynthetic Precursors and Enzymatic Mechanisms

The biosynthesis of this compound is understood to proceed through the modification of a pre-existing monoterpenoid skeleton.

Investigation of Pathways Involving Sulfur Incorporation into Monoterpenoid Skeletons

The biosynthetic pathway for this compound is believed to originate from the monoterpene pulegone. tudelft.nl Pulegone is a well-known constituent of the p-menthane (B155814) class of monoterpenoids. researchgate.net The initial proposed step involves the addition of a sulfur nucleophile to pulegone. This reaction leads to the formation of the corresponding thiol, 8-mercapto-p-menthan-3-one. nhrorganicoils.com

The subsequent and final step in the biosynthesis is the methylation of the thiol group (-SH) to form the methylthio group (-SCH3). This transformation is catalyzed by a class of enzymes known as S-methyltransferases (SMTs). nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor, a common cofactor in biological methylation reactions. nih.govnih.gov Plant O-methyltransferases (OMTs) have been shown to possess S-methyltransferase activity, indicating that a similar enzyme in Agathosma betulina is likely responsible for this final biosynthetic step. tudelft.nlnih.gov The general mechanism involves the nucleophilic attack of the sulfur atom of the thiol on the methyl group of SAM. nih.gov

Stereochemical Aspects of Enzymatic Transformations in Biosynthesis

The biosynthesis of p-menthane monoterpenoids is known to be highly stereospecific, with the stereochemistry of the final product being determined by the enzymes involved. researchgate.net The precursor to this compound, 8-mercapto-p-menthan-3-one, exists as a mixture of cis and trans stereoisomers. tandfonline.com The enzymatic conversion of pulegone to this thiol precursor likely proceeds with a degree of stereoselectivity, although the specifics of the enzyme responsible in Agathosma have not been fully elucidated.

Furthermore, the methylation of the thiol to the final methylthio compound can also be a stereoselective process. S-adenosyl-L-methionine-dependent methyltransferases can exhibit high stereo- and regio-specificity. researchgate.net While the precise stereochemical course of the enzymatic methylation leading to the different stereoisomers of this compound found in nature has not been definitively characterized, it is reasonable to infer that the process is enzymatically controlled, resulting in a specific isomeric ratio in the essential oil. The stereochemistry of related p-menthane derivatives is often determined by the initial cyclization of geranyl diphosphate (B83284) and subsequent enzymatic modifications. researchgate.netgoogle.comnih.govacs.org

Advanced Synthetic Methodologies for 1 Methylthio P Menthan 3 One and Its Analogues

Total Synthesis Strategies for 1-(Methylthio)-p-menthan-3-one

Total synthesis provides a route to target molecules from simple, commercially available starting materials, offering flexibility in molecular design. For a molecule like this compound, which is based on the p-menthan-3-one (B150117) core (1-methyl-4-isopropylcyclohexan-3-one), total synthesis strategies focus on constructing the substituted cyclohexanone (B45756) ring and then introducing the methylthio group.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler precursors, guiding the design of a synthetic pathway. scitepress.orgicj-e.orgamazonaws.com The primary disconnections for this compound involve the carbon-sulfur bond and the carbon-carbon bonds that form the cyclic backbone.

Retrosynthetic Pathways for this compound

Retrosynthetic analysis of this compound. Pathway A shows a C-S bond disconnection. Pathway B shows a Robinson annulation disconnection of the p-menthan-3-one core.Figure 1: Retrosynthetic analysis of this compound. Pathway A involves the disconnection of the C-S bond, leading back to the p-menthan-3-one core. Pathway B illustrates a potential disconnection of the ring itself via a Robinson annulation strategy.

Pathway A (C-S Disconnection): The most direct retrosynthetic step is the disconnection of the carbon-sulfur bond at the α-position to the ketone (e.g., C-2 or C-4). This simplifies the target molecule to the p-menthan-3-one core and an electrophilic methylthio source ("MeS+"). This approach focuses the synthetic challenge on the selective α-methylthiolation of a pre-formed p-menthan-3-one skeleton.

Pathway B (C-C Disconnection): A more fundamental approach involves disconnecting the carbon framework of the p-menthan-3-one precursor itself. A classic strategy for constructing six-membered rings is the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation. alevelchemistry.co.uk This would deconstruct p-menthan-3-one into simpler acyclic building blocks, such as a methyl vinyl ketone equivalent and a ketone containing the isopropyl moiety.

Key carbon-carbon bond-forming reactions are central to building the p-menthane (B155814) skeleton from acyclic precursors. wikipedia.orgresearchgate.netresearchgate.net These reactions establish the core structure upon which further functionalization occurs.

Reaction Type Description Relevance to Synthesis
Michael Addition The 1,4-conjugate addition of a nucleophile (e.g., an enolate) to an α,β-unsaturated carbonyl compound.Forms a 1,5-dicarbonyl intermediate, a key precursor for intramolecular cyclization to form the cyclohexanone ring.
Aldol Condensation The base- or acid-catalyzed reaction of two carbonyl compounds (or within a single dicarbonyl) to form a β-hydroxy carbonyl, which can then dehydrate.The intramolecular cyclization step in a Robinson annulation sequence to close the six-membered ring. alevelchemistry.co.uk
Grignard Reaction The addition of an organomagnesium halide (Grignard reagent) to a carbonyl group or other electrophilic center.Can be used to introduce the isopropyl or methyl groups onto a simpler cyclic or acyclic precursor. alevelchemistry.co.uk

The introduction of the methylthio (-SMe) group, typically at the α-position to the carbonyl, is a crucial step. Several methods have been developed for the α-thiolation of ketones.

Enolate Thiolation: The most common method involves generating the enolate of p-menthan-3-one using a suitable base (e.g., lithium diisopropylamide, LDA) followed by quenching with an electrophilic sulfur reagent. Dimethyl disulfide (MeSSMe) is a frequently used reagent for this purpose.

Catalytic Methylthio Transfer: More advanced methods utilize transition metal catalysis. A rhodium-catalyzed methylthio transfer reaction has been reported, allowing for the reversible metathesis of C-S and C-H bonds between ketone α-positions. nih.gov This method can transfer a methylthio group from a donor ketone to an acceptor ketone like p-menthan-3-one. nih.gov

DMSO as a Methylthiolating Reagent: Dimethyl sulfoxide (B87167) (DMSO) has emerged as a versatile and environmentally benign reagent in organic synthesis. It can serve as a source of the methylthio group under specific conditions, often promoted by an activating agent, providing a metal-free pathway to methylthiolated compounds. researchgate.netresearchgate.net

Once installed, the methylthio group is not merely a passive substituent; it can be transformed to introduce further molecular diversity.

Transformation Reagents Product Significance
Oxidation m-CPBA (1 equiv.)SulfoxideThe resulting sulfoxide can undergo thermal elimination (syn-elimination) to introduce an α,β-double bond.
Oxidation m-CPBA (2 equiv.), H₂O₂SulfoneThe methylsulfonyl group is an excellent leaving group, enabling nucleophilic substitution reactions at the α-carbon. acs.org
Reductive Desulfurization Raney Nickel (Ra-Ni)p-Menthan-3-oneAllows for the removal of the sulfur group, where it may have been used solely to direct other reactions. acs.org

Enantioselective and Diastereoselective Synthesis of Chiral Isomers of this compound

The p-menthan-3-one structure contains multiple stereocenters. The introduction of the methylthio group at an α-position (C-2 or C-4) can create an additional stereocenter, leading to a complex mixture of diastereomers and enantiomers. Therefore, controlling the stereochemical outcome is a significant challenge and a primary goal of modern synthetic chemistry. rijournals.comresearchgate.net

To achieve stereocontrol, chemists employ strategies that create a chiral environment during the key bond-forming step, favoring the formation of one stereoisomer over others. libretexts.org

Chiral Auxiliary Approach: This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary directs the approach of the reagent from a specific face, leading to a diastereoselective reaction. researchgate.net For instance, a chiral amine can be reacted with a ketone precursor to form a chiral enamine. Subsequent α-thiolation occurs with high diastereoselectivity, and the auxiliary is then cleaved to reveal the enantioenriched product. While p-menthane derivatives themselves are often used as chiral auxiliaries researchgate.netresearchgate.netacs.orgnih.gov, the principle can be applied in reverse to synthesize them.

Asymmetric Catalysis: This is often a more efficient approach where a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. libretexts.org Several catalytic systems are applicable to the asymmetric α-functionalization of cyclohexanones.

Chiral Metal Catalysis: Complexes of metals like scandium, copper, or rhodium with chiral ligands (e.g., bisoxazolines (BOX), N,N'-dioxides) can act as chiral Lewis acids. nih.govrsc.org The catalyst coordinates to the ketone, creating a chiral pocket that biases the approach of the electrophilic methylthiolating agent to one face of the enolate. rsc.org

Organocatalysis: Small organic molecules can also act as chiral catalysts. For example, a chiral secondary amine (like a proline derivative) can catalyze the reaction via a chiral enamine intermediate, a strategy that has been successfully applied to the α-functionalization of ketones. acs.org

Asymmetric Strategy Catalyst/Auxiliary Example Mechanism Reference Principle
Chiral Auxiliary Evans oxazolidinone, SAMP/RAMP hydrazonesForms a chiral enolate or enamine equivalent, where the bulk of the auxiliary blocks one face from attack. researchgate.net
Asymmetric Catalysis (Metal) Sc(III) / Chiral N,N'-dioxideChiral Lewis acid activates the ketone and controls the facial selectivity of the enolate reaction. rsc.org
Asymmetric Catalysis (Organo) Proline derivativesForms a transient chiral enamine intermediate that reacts stereoselectively with the electrophile. acs.org

Achieving control over the multiple stereocenters in this compound requires careful consideration of both diastereoselectivity and enantioselectivity.

Diastereoselectivity: The relative stereochemistry between the newly introduced methylthio group and the existing substituents (the methyl and isopropyl groups) is often governed by thermodynamics and sterics. The cyclohexanone ring exists in a dynamic equilibrium of chair conformations. The formation of either the thermodynamic or kinetic enolate, followed by the approach of the electrophile, determines the outcome. For substituted cyclohexanones, electrophilic attack often occurs from the less sterically hindered face. For example, in related systems, α-thiolation has been shown to proceed via axial attack on the enolate, leading to the thermodynamically more stable product where bulky groups are equatorial. nih.gov

Enantioselectivity: The absolute stereochemistry is determined by the chiral catalyst or auxiliary. rijournals.com The chiral catalyst creates diastereomeric transition states on the pathway to the (R) and (S) enantiomers. Because these transition states have different energies, one pathway is favored, leading to an excess of one enantiomer. The degree of success is measured by the enantiomeric excess (ee). For example, in the asymmetric fluorination of cyclohexanones, a dual catalysis system using a chiral organocatalyst and a chiral phase-transfer catalyst has achieved high enantioselectivities by having both catalytic cycles operate in a matched, synergistic fashion. acs.org A similar principle could be applied to achieve high ee in α-methylthiolation.

Semi-synthesis from Naturally Derived Precursors (e.g., pulegone (B1678340), isopulegone)

Semi-synthesis, which uses readily available natural products as starting materials, is an attractive strategy for preparing complex molecules like terpenoids. (R)-(+)-pulegone and its isomers are abundant in essential oils and serve as valuable chiral pool starting materials. researchgate.net

There are two primary semi-synthetic routes from these precursors:

Modification of the Precursor, then Thiolation: The α,β-unsaturated ketone system in a precursor like pulegone can first be reduced to the saturated p-menthan-3-one. Catalytic hydrogenation of (R)-pulegone, for instance, yields a mixture of menthone and isomenthone. acs.orgnih.gov These saturated ketones can then be subjected to the α-methylthiolation methods described in section 3.1.2. This route leverages established methods on a readily accessible, chiral core.

Conjugate Addition of a Thiol: A more direct route involves the conjugate addition (Michael addition) of a sulfur nucleophile to an α,β-unsaturated p-menthenone. While pulegone's double bond is exocyclic, other natural menthenones like piperitone (B146419) ((±)-p-menth-1-en-3-one) possess an endocyclic double bond suitable for this reaction. The addition of a methylthiolate nucleophile (e.g., from sodium thiomethoxide, NaSMe) to piperitone would directly install the methylthio group at the C-4 position, yielding a diastereomeric mixture of 4-(methylthio)-p-menthan-3-one derivatives. The stereochemical outcome of the addition is influenced by the facial bias of the ring and the reaction conditions. The 1,4-addition of thiols to pulegone has also been reported, leading to addition at the exocyclic carbon atom, which generates a different class of sulfur-containing derivatives. mdpi.com

The use of natural precursors offers a significant advantage in terms of stereochemistry, as the inherent chirality of the starting material can influence the stereochemical outcome of subsequent reactions, often providing a degree of diastereoselectivity.

Chemoenzymatic and Biocatalytic Routes to this compound

The pursuit of sustainable and highly selective synthetic methods has led to the exploration of chemoenzymatic and biocatalytic approaches for producing valuable compounds like this compound. These strategies leverage the inherent specificity of enzymes and microorganisms to achieve transformations that are often challenging to accomplish through traditional chemical synthesis. By combining enzymatic reactions with chemical steps or utilizing whole-cell biocatalysts, researchers can access complex molecules with high purity and under milder reaction conditions.

Enzyme-Mediated Transformations (e.g., β-lyase activity)

Enzymes, as highly specific biocatalysts, offer a powerful tool for the targeted synthesis of flavor and fragrance compounds. In the context of sulfur-containing monoterpenoids, enzymes such as β-lyases have demonstrated significant potential. These enzymes are known to catalyze the cleavage of carbon-sulfur bonds, a key step in the generation of volatile thiols from non-volatile precursors. d-nb.infomdpi.com

Research has shown that cysteine-S-conjugate β-lyases (EC 4.4.1.13) can release volatile thiols from their corresponding cysteine conjugates. researchgate.net For instance, the generation of 8-mercapto-p-menthan-3-one, a closely related compound to this compound, has been achieved from its S-L-cysteinyl precursor using an extract from Eubacterium limosum which exhibits β-lyase activity. d-nb.inforesearchgate.net This enzymatic transformation highlights a potential pathway for the synthesis of sulfur-containing p-menthanones. While the direct enzymatic methylation of the resulting thiol to form this compound is a subsequent step, the initial enzymatic release of the thiol is a critical and enabling transformation.

The specificity of β-lyases is a key advantage, as it allows for the targeted release of the desired thiol from a complex mixture, which is particularly relevant in the production of high-impact aroma compounds. brewersselect.co.uk The activity of these enzymes has been characterized in various microorganisms, including yeasts used in fermentation processes, indicating a broad applicability in biotechnological production systems. mdpi.combrewersselect.co.uk

Enzyme TypePrecursor SubstrateProductSource Organism ExampleReference
β-lyase8-S-L-cysteinyl-p-menthan-3-one8-mercapto-p-menthan-3-oneEubacterium limosum d-nb.inforesearchgate.net
β-lyaseCysteine-S-conjugatesVolatile thiolsYeasts (e.g., Saccharomyces cerevisiae) mdpi.combrewersselect.co.uk

Microbial Fermentation and Bioconversion Processes

Whole-cell biotransformation using microorganisms presents a holistic approach to the synthesis of complex molecules, harnessing the entire metabolic machinery of the cell. Various bacteria, fungi, and yeasts have been investigated for their ability to transform monoterpenes and their derivatives into valuable products. mdpi.com These processes can involve a cascade of enzymatic reactions within the microbial cell, leading to the desired functionalized compound.

While direct microbial production of this compound is not extensively documented, the bioconversion of related p-menthane structures is well-established. For example, microorganisms are capable of hydroxylating, oxidizing, and reducing various positions on the p-menthane skeleton. mdpi.com The bacterium Pseudomonas putida has been shown to convert limonene (B3431351) into perillic acid through a series of oxidation steps. mdpi.com Fungi such as Corynespora cassiicola can transform α-terpinene into various diols and ketones. mdpi.com

The potential for microbial systems to produce this compound lies in the introduction of a sulfur source and the presence of appropriate methyltransferase enzymes within the host organism. The bioconversion could proceed via the formation of a thiol intermediate, such as 8-mercapto-p-menthan-3-one, which is then subsequently methylated by the microbial host. The generation of thiols and their derivatives through bioconversion has been explored, with patents describing the preparation of thiol compounds using bacterial β-lyase. google.com Fermentation of fruit juices, such as papaya and banana, has been shown to produce a variety of bioactive compounds, including those with sulfur moieties, indicating the inherent capability of fermentative microbes in sulfur compound metabolism. researchgate.net

The selection of the microbial strain and the optimization of fermentation conditions, such as nutrient composition, pH, and temperature, are critical factors for achieving efficient bioconversion and high yields of the target product.

MicroorganismSubstrateKey TransformationProduct ClassReference
Pseudomonas putidaLimoneneOxidationCarboxylic Acid mdpi.com
Corynespora cassiicolaα-TerpineneHydroxylation, OxidationDiol, Ketone mdpi.com
Eubacterium limosumCysteine conjugate of pulegoneC-S bond cleavageThiol d-nb.infogoogle.com

In Depth Spectroscopic Characterization and Structural Elucidation of 1 Methylthio P Menthan 3 One

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Stereochemical Analysis

Advanced NMR spectroscopy serves as a powerful, non-destructive tool for the detailed structural and stereochemical elucidation of organic molecules in solution. For 1-(methylthio)-p-menthan-3-one, a suite of one- and two-dimensional NMR experiments, chiral shift reagent studies, and dynamic NMR spectroscopy are employed to gain a comprehensive understanding of its molecular architecture and conformational dynamics.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Signal Assignment and Connectivity

The complete and unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is the foundational step in the structural elucidation of this compound. Two-dimensional NMR techniques are indispensable for this purpose, revealing intricate details of the molecule's connectivity and spatial arrangement.

Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks within the molecule. For this compound, COSY spectra would reveal correlations between adjacent protons in the cyclohexane (B81311) ring and the isopropyl group, aiding in the assignment of the aliphatic protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, providing valuable information about the carbon framework.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is instrumental in piecing together the molecular skeleton by identifying long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations expected for this compound would include correlations from the methyl protons of the methylthio group to the quaternary C-1 carbon, and from the methyl protons at C-7 to the C-1 and C-5 carbons, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOESY correlations between the methyl group at C-7 and the protons on the cyclohexane ring can help establish the axial or equatorial orientation of the methylthio group and the isopropyl group.

A hypothetical table of expected 2D NMR correlations for a specific diastereomer of this compound is presented below:

Proton (¹H)Correlated Carbons (¹³C) in HMBCSpatially Proximate Protons in NOESY
H-2C-1, C-3, C-4, C-10H-4, H-6, H-8, H-9
H-4C-2, C-3, C-5, C-8H-2, H-5, H-8
H-5C-1, C-4, C-6, C-7H-4, H-6, H-7
H-7 (CH₃)C-1, C-5, C-6H-5, H-6
H-8 (CH)C-2, C-4, C-9, C-10H-2, H-4, H-9, H-10
H-9/H-10 (CH₃)C-8H-8
S-CH₃C-1H-2, H-6

Chiral Shift Reagent Studies and Enantiomeric Excess Determination

Given the presence of multiple stereocenters, this compound can exist as a mixture of enantiomers and diastereomers. Chiral Shift Reagents (CSRs), typically lanthanide complexes, are employed in NMR spectroscopy to determine the enantiomeric excess (ee) of a chiral compound.

When a CSR is added to a solution of a chiral molecule like this compound, it forms diastereomeric complexes with each enantiomer. These complexes have different magnetic environments, leading to the separation of NMR signals for the enantiomers, a phenomenon known as lanthanide-induced shift (LIS). The integration of the separated signals allows for the quantification of the enantiomeric ratio. For ketones, europium-based chiral shift reagents such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) are often effective.

The magnitude of the LIS for different protons in the molecule can also provide structural information, as it is dependent on the distance and angle between the lanthanide ion and the observed nucleus.

Dynamic NMR Studies of Conformational Equilibria

The cyclohexane ring of this compound is conformationally flexible and can exist in different chair and boat conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational equilibria and to determine the energy barriers associated with processes like ring inversion.

By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, and at the coalescence temperature, the signals broaden. At even lower temperatures (the slow exchange regime), separate signals for each conformer may be observed.

From the analysis of the temperature-dependent lineshapes, thermodynamic parameters such as the Gibbs free energy of activation (ΔG‡) for the conformational process can be calculated. These studies provide valuable insights into the conformational preferences and the steric and electronic effects of the methylthio and isopropyl substituents on the cyclohexane ring.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of a molecule, allowing for the determination of its elemental composition. Coupled with fragmentation techniques, it becomes a powerful tool for structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, [M]⁺•, or the protonated molecule, [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure.

For this compound, key fragmentation pathways would likely involve:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of the isopropyl group or cleavage of the C1-C2 bond.

McLafferty rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene.

Cleavage of the C-S bond: The methylthio group can be lost as a methyl radical (•CH₃) or as methanethiol (B179389) (CH₃SH).

Elucidating these fragmentation pathways helps to confirm the connectivity of the molecule and the positions of the functional groups.

A hypothetical table of expected major fragment ions in the MS/MS spectrum of this compound is provided below:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment
201.1313 ([M+H]⁺)153.1099C₃H₈ (Propane)[M+H - Isopropyl]⁺
201.1313 ([M+H]⁺)154.0946CH₃SH (Methanethiol)[M+H - CH₃SH]⁺
201.1313 ([M+H]⁺)125.0966C₄H₈O (Butanone)[M+H - C₄H₈O]⁺
200.1235 ([M]⁺•)185.1000•CH₃ (Methyl radical)[M - CH₃]⁺•
200.1235 ([M]⁺•)157.0891•C₃H₇ (Propyl radical)[M - Isopropyl]⁺•
200.1235 ([M]⁺•)47.9877C₉H₁₅O (C₉H₁₅O radical)[CH₃S]⁺

Isotope Labeling Strategies in Mass Spectrometric Investigations

Isotope labeling is a powerful technique used in mass spectrometry to trace the fate of atoms and to elucidate fragmentation mechanisms. By selectively replacing certain atoms in this compound with their stable isotopes (e.g., ²H, ¹³C, ¹⁸O, ³⁴S), one can follow the labeled atoms through the fragmentation process.

For example, deuterium (B1214612) labeling of the methyl group in the methylthio moiety would allow for the unambiguous confirmation of fragmentation pathways involving this group. If a fragment ion shows a mass shift corresponding to the number of deuterium atoms, it confirms that this part of the molecule is retained in the fragment. Similarly, ¹³C labeling of the carbonyl carbon would help to identify fragments containing this specific carbon atom.

These isotope labeling studies provide definitive evidence for proposed fragmentation mechanisms and are invaluable for the complete structural characterization of complex molecules like this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the vibrational modes of a molecule, which correspond to the stretching and bending of its chemical bonds. For this compound, the spectra would be dominated by the characteristic vibrations of the carbonyl group, the carbon-sulfur bond, and the various C-H bonds within the p-menthane (B155814) framework.

The most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the C=O stretching vibration of the cyclohexanone (B45756) ring, typically appearing in the range of 1700-1725 cm⁻¹. The exact position of this peak can be influenced by the conformation of the ring. In a chair conformation, the carbonyl stretching frequency is often slightly different from that in a boat conformation. The IR spectrum of the parent compound, cyclohexanone, shows a strong C=O stretch around 1710 cm⁻¹ qiboch.com.

The C-S stretching vibration of the methylthio group is expected to produce a weaker absorption in the IR spectrum, typically in the 600-800 cm⁻¹ region. C-H stretching vibrations from the methyl and isopropyl groups, as well as the cyclohexanone ring, will be observed in the 2850-3000 cm⁻¹ region. Additionally, various bending and scissoring vibrations of the CH₂ and CH₃ groups will appear in the fingerprint region (below 1500 cm⁻¹) qiboch.com.

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, would provide complementary information. The C=O stretch is also Raman active. The C-S and S-CH₃ vibrations are often more readily observed in Raman spectra compared to IR. The symmetric vibrations of the molecule, in particular, are expected to give rise to strong Raman signals.

Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (Alkyl)2850 - 3000StrongStrong
C=O Stretch (Ketone)1700 - 1725StrongMedium
CH₂ Scissoring~1450MediumMedium
CH₃ Bending~1375MediumMedium
C-C Stretch1100 - 1250Medium-WeakMedium
C-S Stretch600 - 800WeakStrong
Ring DeformationBelow 900MediumMedium

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. This compound possesses multiple stereocenters, making it a chiral molecule that is expected to be optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength.

The key chromophore in this compound is the carbonyl group of the cyclohexanone ring. The n → π* electronic transition of the carbonyl group is electronically forbidden but magnetically allowed, typically giving rise to a weak absorption in the UV-Vis spectrum around 280-300 nm. In a chiral environment, this transition becomes optically active and will produce a Cotton effect in both CD and ORD spectra. The sign and magnitude of the Cotton effect are highly sensitive to the stereochemistry of the molecule, particularly the spatial arrangement of substituents relative to the carbonyl group.

The Octant Rule can be used to predict the sign of the Cotton effect for cyclohexanone derivatives. This rule divides the space around the carbonyl group into eight octants. Substituents in certain octants will make a positive contribution to the Cotton effect, while those in other octants will make a negative contribution. The absolute configuration of this compound could be determined by comparing its experimental CD or ORD spectrum with that of related compounds with known absolute configurations or with theoretical calculations. For instance, the ORD curves for the axial and equatorial forms of 3-methylcyclohexanone (B152366) show distinct Cotton effects that can be correlated with their stereochemistry.

X-ray Crystallography of this compound or its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. A successful crystallographic analysis of this compound would provide precise information about bond lengths, bond angles, and the conformation of the cyclohexanone ring. It would also unambiguously establish the relative stereochemistry of the chiral centers.

To perform X-ray crystallography, a suitable single crystal of the compound is required. Obtaining high-quality crystals can be challenging, and often depends on factors such as purity and the solvent used for crystallization. If the compound itself does not readily form crystals, it may be possible to synthesize a crystalline derivative.

The crystallographic data would reveal the preferred conformation of the p-menthan-3-one (B150117) ring, which is expected to be a chair conformation to minimize steric strain. The analysis would also show the axial or equatorial positions of the isopropyl, methyl, and methylthio substituents. The solid-state structure would provide valuable insights into intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, which govern the packing of the molecules in the crystal lattice. While no specific X-ray crystallographic data for this compound has been found, studies on other sulfur-containing heterocyclic compounds have demonstrated the utility of this technique in elucidating their detailed molecular structures.

Chemical Reactivity and Mechanistic Investigations of 1 Methylthio P Menthan 3 One

Reactions Involving the Carbonyl Group (C-3)

The carbonyl group in 1-(Methylthio)-p-menthan-3-one is a key site for a variety of chemical transformations typical of aliphatic ketones. chemcess.com The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles, and the presence of α-protons allows for the formation of enolates, which are crucial intermediates in many reactions. shemmassianconsulting.com

Common reactions expected at the C-3 carbonyl group include:

Nucleophilic Addition: The carbonyl group can undergo addition reactions with a wide range of nucleophiles. For instance, Grignard reagents can add to the carbonyl carbon to form tertiary alcohols after hydrolysis. chemcess.comthermofisher.com Similarly, the addition of hydrogen cyanide, catalyzed by a base, would lead to the formation of a cyanohydrin. libretexts.org The stereochemical outcome of these additions would be influenced by the steric hindrance posed by the substituents on the cyclohexane (B81311) ring.

Reduction: The carbonyl group can be reduced to a secondary alcohol (1-(methylthio)-p-menthan-3-ol). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemcess.com Catalytic hydrogenation can also be employed. chemcess.com

Enolate Formation and Subsequent Reactions: In the presence of a suitable base, this compound can be deprotonated at the α-positions (C-2 and C-4) to form an enolate ion. This enolate can then act as a nucleophile in various reactions, such as aldol (B89426) condensations with other carbonyl compounds. shemmassianconsulting.com

Wittig Reaction: The carbonyl group can react with a phosphorus ylide in a Wittig reaction to form an alkene, replacing the C=O double bond with a C=C double bond. shemmassianconsulting.com

Enamine Formation: Reaction with a secondary amine, typically with acid catalysis and removal of water, would lead to the formation of an enamine. chemcess.comlibretexts.org

Table 1: Predicted Products of Selected Carbonyl Group Reactions of this compound

Reactant/ReagentPredicted ProductReaction Type
Grignard Reagent (e.g., CH₃MgBr) followed by H₃O⁺3-Methyl-1-(methylthio)-p-menthan-3-olNucleophilic Addition
Sodium Borohydride (NaBH₄)1-(Methylthio)-p-menthan-3-olReduction
Hydrogen Cyanide (HCN) with base catalyst3-Cyano-3-hydroxy-1-(methylthio)-p-menthaneCyanohydrin Formation
Phosphorus Ylide (e.g., Ph₃P=CH₂)3-Methylene-1-(methylthio)-p-menthaneWittig Reaction
Secondary Amine (e.g., Pyrrolidine)Enamine derivative at C-3Enamine Formation

Transformations of the Methylthio Group (C-1)

The methylthio group (-SCH₃) at the C-1 position is a versatile functional group that can undergo a range of transformations, primarily centered on the nucleophilic and redox properties of the sulfur atom.

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. masterorganicchemistry.com This transformation can be achieved using various oxidizing agents. The oxidation of the thioether in this compound would lead to the formation of 1-(methylsulfinyl)-p-menthan-3-one (a sulfoxide) and further to 1-(methylsulfonyl)-p-menthan-3-one (a sulfone).

Common oxidizing agents for this purpose include:

Hydrogen Peroxide (H₂O₂): Often used for the selective oxidation of thioethers to sulfoxides. nih.govacs.orgacs.org The reaction rate can be influenced by the electronic nature of the thioether. researchgate.net

Peroxyacids (e.g., m-CPBA): Powerful oxidizing agents that can convert thioethers to sulfones. masterorganicchemistry.com

Hypochlorite (B82951): Can oxidize thioethers rapidly to both sulfoxides and sulfones. nih.govacs.orgacs.org

Kinetic studies on aryl thioethers have shown that oxidation with hydrogen peroxide can be slow under near-physiological conditions, with half-lives potentially in the hundreds of hours. nih.govacs.orgacs.orgresearchgate.net In contrast, hypochlorite can effect the same oxidation much more rapidly. nih.govacs.orgacs.org While these studies were not on this compound specifically, they provide a general indication of the expected reactivity.

Table 2: Second-Order Rate Constants for the Oxidation of Thioanisole by H₂O₂

Oxidizing AgentSubstrateSecond-Order Rate Constant (M⁻¹s⁻¹)
H₂O₂Thioanisole2.53 x 10⁻³

Data is for an analogous aryl thioether and serves as a general reference. researchgate.net

The sulfur atom in the methylthio group possesses lone pairs of electrons, making it nucleophilic. masterorganicchemistry.comchemistrysteps.com It can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. libretexts.org For example, reaction with methyl iodide would yield a dimethylsulfonium iodide salt.

Conversely, the sulfur atom can also act as an electrophile under certain conditions, particularly when bonded to a good leaving group. acsgcipr.org This type of reactivity is less common for simple thioethers but can be induced.

Cyclization, Rearrangement, and Isomerization Pathways

The p-menthane (B155814) skeleton, being a substituted cyclohexane, can undergo various conformational and configurational changes. The presence of the carbonyl and methylthio groups can facilitate or participate in several cyclization, rearrangement, and isomerization reactions.

Isomerization: Base- or acid-catalyzed isomerization can occur. For instance, treatment with a base could lead to the formation of an enolate, which upon reprotonation could lead to epimerization at the C-2 or C-4 positions if they are chiral and bear a proton. Isomerization between cis and trans isomers of substituted cyclohexanones has been observed under basic conditions. acs.orgacs.org

Rearrangement: Terpenoids are known to undergo various rearrangement reactions, often acid-catalyzed, leading to different cyclic skeletons. nih.gov While specific rearrangement pathways for this compound are not documented, the potential for such transformations exists.

Cyclization: Intramolecular reactions are a possibility depending on the specific reagents and conditions. For example, if a suitable functional group were present elsewhere in the molecule, intramolecular nucleophilic attack on the carbonyl carbon or a reaction involving the methylthio group could lead to the formation of a bicyclic system. The biosynthesis of p-menthane monoterpenes involves a key cyclization step. nih.gov

Catalyzed Reactions of this compound

Catalysis can play a significant role in enhancing the reactivity and selectivity of reactions involving this compound.

Enzyme Catalysis: Lipases are known to catalyze reactions of terpenoids with high stereo- and regioselectivity. mdpi.com It is plausible that certain lipases could catalyze the hydrolysis or acylation of a reduced alcohol derivative of this compound. Biotransformations of p-menthane derivatives using microorganisms can lead to various oxygenated products. mdpi.com

Transition Metal Catalysis: Transition metals are widely used to catalyze reactions of both carbonyl compounds and thioethers. For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. thermofisher.com The thioether moiety could potentially participate in such reactions. Furthermore, visible-light-absorbing transition metal photocatalysts can enable the anti-Markovnikov hydrothiolation of olefins, a process that involves thiyl radical intermediates. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids can activate the carbonyl group towards nucleophilic attack. Scandium triflate has been shown to be an efficient catalyst for the hydrogen peroxide-mediated oxidation of thioethers to sulfoxides. organic-chemistry.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetics: The rate of reactions involving the carbonyl group will be influenced by steric hindrance from the substituents on the cyclohexane ring. For the oxidation of the thioether moiety, kinetic data from analogous systems suggest that the choice of oxidizing agent has a profound impact on the reaction rate. nih.govacs.orgacs.orgresearchgate.net

Table 3: General Thermodynamic Data for Cyclohexanone (B45756)

PropertyValueUnits
Heat of formation-272kJ/mol
Heat of vaporization44.92kJ/mol
Heat of combustion-3.521MJ/mol

This data is for the parent cyclohexanone and serves as a general reference for the thermodynamic properties of the carbocyclic core. chemcess.com

Analytical Methodologies for Detection and Quantification of 1 Methylthio P Menthan 3 One

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 1-(Methylthio)-p-menthan-3-one, providing the necessary separation from complex matrix components. The choice of technique is generally governed by the compound's volatility and the nature of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. chromatographyonline.comalwsci.com Its high chromatographic efficiency and the structural information provided by mass spectrometry make it ideal for identifying and quantifying this compound, even at trace levels.

Method development involves the careful selection and optimization of several parameters to achieve optimal separation and sensitivity.

Column Selection : A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for separating terpenes and their derivatives. nih.govyoutube.com For sulfur-containing compounds, specialized columns may be employed to improve peak shape and resolution.

Temperature Programming : A programmed temperature gradient is crucial for separating a range of compounds with different boiling points. A typical program might start at a low temperature (e.g., 40-60°C) to resolve highly volatile compounds, followed by a ramp to a higher temperature (e.g., 250-300°C) to elute less volatile components like this compound. mdpi.com

Injector and Detector Parameters : Splitless injection is preferred for trace analysis to maximize the transfer of the analyte to the column. The injector temperature should be high enough to ensure rapid volatilization without causing thermal degradation.

Mass Spectrometry : Electron ionization (EI) at 70 eV is standard, producing reproducible fragmentation patterns for library matching and structural elucidation. mdpi.com A sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), can be used in conjunction with or as an alternative to MS for enhanced selectivity and sensitivity for sulfur-containing compounds. nih.govresearchgate.netthermofisher.com

Table 1. Hypothetical Optimized GC-MS Parameters for this compound Analysis
ParameterCondition
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier GasHelium, constant flow rate of 1.2 mL/min
Oven ProgramInitial 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)
InjectorSplitless mode, 250°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-400
Transfer Line Temp280°C

For samples in complex liquid matrices or for analytes that are thermally labile, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a powerful alternative to GC-MS. chromatographyonline.comalwsci.com This technique is particularly useful for analyzing food and beverage samples where minimal sample preparation is desired. nih.govlcms.cz

Method development for HPLC-MS focuses on achieving good retention and separation on a stationary phase and efficient ionization for MS detection.

Chromatography Mode and Column : Reversed-phase HPLC is the most common approach. A C18 column is a versatile choice, providing good retention for moderately polar compounds like ketones. mdpi.comnih.gov The separation is achieved by gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Mobile Phase : The mobile phase composition is optimized to control the retention and elution of the analyte. Additives such as formic acid or ammonium acetate are often included to improve peak shape and enhance ionization for MS detection.

Mass Spectrometry Interface : Electrospray ionization (ESI) is a common interface for LC-MS as it is a soft ionization technique suitable for a wide range of compounds. Atmospheric pressure photoionization (APPI) can also be effective for less polar compounds that are difficult to ionize by ESI. researchgate.net Tandem mass spectrometry (MS/MS) can be used for highly selective and sensitive quantification through multiple reaction monitoring (MRM). nih.govnih.gov

Table 2. Potential HPLC-MS Parameters for this compound Analysis
ParameterCondition
HPLC ColumnC18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Ionization ModeElectrospray Ionization (ESI), Positive
DetectionTandem MS (MRM mode)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. mdpi.com SFC offers several advantages, including high efficiency, fast analysis times, and reduced consumption of organic solvents, making it a "greener" alternative to HPLC. semanticscholar.org It is particularly well-suited for the separation of complex mixtures, isomers, and thermally labile compounds. nih.govresearchgate.net

SFC is an excellent option for separating terpenoid isomers and can be applied to the analysis of this compound, especially when dealing with complex natural extracts. nih.govsigmaaldrich.com The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for rapid separations without the high pressures associated with HPLC. semanticscholar.org A co-solvent, such as methanol or isopropanol, is often added to the mobile phase to modify its polarity and elution strength.

Table 3. Typical Supercritical Fluid Chromatography (SFC) Conditions
ParameterCondition
SFC ColumnSilica-based or Chiral Stationary Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseSupercritical CO₂ with Methanol or Ethanol as co-solvent
GradientIsocratic or gradient elution (e.g., 5% to 40% co-solvent)
Flow Rate2-4 mL/min
Backpressure10-20 MPa (100-200 bar)
Column Temperature35-50°C
DetectionUV, Evaporative Light Scattering Detector (ELSD), or MS

The structure of this compound contains multiple stereocenters, meaning it can exist as different enantiomers and diastereomers. These stereoisomers may possess distinct biological or sensory properties. Therefore, their separation and individual quantification are often necessary. Chiral chromatography is the most effective method for this purpose. eijppr.com

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. chiralpedia.com

Chiral Stationary Phases (CSPs) : Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including ketones and terpenoids. scilit.com Other CSP types include Pirkle-type, protein-based, and macrocyclic antibiotic phases. eijppr.com

Chromatographic Modes : Chiral separations can be performed using HPLC or SFC. sigmaaldrich.comwaters.com SFC is often preferred for chiral separations of flavor and fragrance compounds due to faster analysis times and higher efficiency. waters.comresearchgate.net The choice of mobile phase is critical and depends on the specific CSP and analyte. Normal-phase solvents (e.g., hexane/isopropanol) are common in HPLC, while CO₂ with an alcohol modifier is used in SFC.

Table 4. Common Chiral Stationary Phases for Separation of Ketone and Terpenoid Isomers
CSP TypeSelector ExampleTypical Application
Polysaccharide-based (Coated)Cellulose tris(3,5-dimethylphenylcarbamate)Broad applicability for many racemic compounds
Polysaccharide-based (Immobilized)Amylose tris(3,5-dimethylphenylcarbamate)Robustness with a wider range of solvents
Pirkle-type (Brush-type)(R)-N-(3,5-Dinitrobenzoyl)phenylglycineCompounds with π-acidic or π-basic groups
Cyclodextrin-basedBeta-cyclodextrinInclusion complexation mechanism

Spectroscopic and Spectrophotometric Quantification Methods

While chromatographic methods are superior for analyzing complex mixtures, spectroscopic techniques can be useful for the characterization and, in some cases, quantification of this compound, particularly in simpler mixtures or as a complementary technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an unparalleled tool for structural elucidation. Quantitative NMR (qNMR) can also be used for quantification without the need for an identical analyte standard, by using an internal standard of known concentration. However, its sensitivity is lower than that of MS, and it is susceptible to interference from other matrix components, making it less suitable for trace analysis in complex samples.

UV-Visible Spectrophotometry : The ketone functional group in this compound possesses a chromophore that absorbs UV light. However, the absorbance is typically weak, and the selectivity is poor, as many other organic molecules also absorb in the UV region. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be used to create a derivative with strong absorbance in the visible region, enhancing sensitivity and allowing for quantification by HPLC-UV. researchgate.netresearchgate.net

X-ray Spectroscopy : Techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy are powerful for determining the speciation of sulfur (e.g., oxidation state) in a sample. rsc.organl.gov However, these methods provide information on the elemental and functional group level rather than quantifying the specific parent molecule and require specialized synchrotron facilities. researchgate.net

Advanced Sample Preparation Techniques for Trace Analysis

Effective sample preparation is crucial for achieving accurate and sensitive quantification of this compound, especially when it is present at trace levels in complex matrices like food or environmental samples. agilent.com The goal is to isolate and concentrate the analyte while removing interfering substances.

Solid-Phase Microextraction (SPME) : SPME is a solvent-free, simple, and sensitive technique ideal for extracting volatile and semi-volatile compounds from liquid or solid samples. nih.govmdpi.com For volatile sulfur compounds, headspace SPME (HS-SPME) is commonly employed. nih.govnih.gov A fiber coated with a suitable sorbent (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the sample's headspace, where it adsorbs the volatile analytes. nih.gov The fiber is then transferred to the GC injector for thermal desorption and analysis. Optimization of parameters like extraction time, temperature, and salt addition is critical for method performance. nih.gov

Solid-Phase Extraction (SPE) : SPE is used for sample cleanup and concentration from liquid samples. mdpi.com The sample is passed through a cartridge containing a solid sorbent. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) can be used to retain the analyte from an aqueous matrix. fda.gov Interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE) : LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids (typically water and an organic solvent). It can be effective for extracting this compound from aqueous samples into an organic solvent like dichloromethane or diethyl ether, which can then be concentrated and analyzed.

Table 5. Comparison of Sample Preparation Techniques for this compound
TechniquePrincipleAdvantagesDisadvantagesPrimary Application
HS-SPMEAdsorption of headspace volatiles onto a coated fiberSolvent-free, simple, sensitive, easily automatedMatrix effects, fiber-to-fiber variabilityTrace volatile analysis in food, environmental samples
SPEPartitioning between a liquid sample and a solid sorbentHigh concentration factors, good cleanup, automation potentialRequires solvent, potential for analyte breakthrough or irreversible adsorptionCleanup/concentration of liquid samples for HPLC or GC
LLEPartitioning between two immiscible liquid phasesSimple, inexpensive, high sample capacityRequires large volumes of organic solvents, can form emulsionsInitial extraction from aqueous samples

Validation and Quality Control in Analytical Procedures

The reliability and accuracy of any analytical methodology hinge upon rigorous validation and consistent quality control. While specific validated methods for the quantitative analysis of this compound are not extensively detailed in publicly available literature, the principles for validating and ensuring the quality of analytical procedures for trace volatile organic compounds (VOCs), particularly sulfur-containing compounds and terpenes, are well-established. nih.goviltusa.com These principles would be directly applicable to the development of a robust analytical method for this compound.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key performance parameters are evaluated to ensure the data generated is accurate and reliable. For a compound like this compound, which is likely to be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS), the following validation parameters are crucial. nih.govresearchgate.net

Linearity

Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standard solutions of varying concentrations. The response of the instrument (e.g., peak area in a chromatogram) is plotted against the concentration of the analyte, and a linear regression analysis is performed. The coefficient of determination (r²) is expected to be close to 1, indicating a strong linear relationship. For the analysis of terpenes and volatile sulfur compounds, r² values greater than 0.99 are commonly achieved. nih.govmdpi.com

Illustrative Data on Linearity for Structurally Similar Compounds

The following table provides examples of linearity data for terpenes and volatile sulfur compounds, which would be analogous to the expected performance of a validated method for this compound.

Compound ClassAnalyte ExampleConcentration Range (µg/mL)Coefficient of Determination (r²)Reference
Terpenesα-Pinene1–100>0.99 nih.gov
Terpenesβ-Myrcene1–100>0.99 nih.gov
TerpenesLimonene (B3431351)1–100>0.99 nih.gov
Volatile Sulfur CompoundsDimethyl SulfideNot Specified>0.991 mdpi.com
Volatile Sulfur CompoundsDiethyl DisulfideNot Specified>0.991 mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.com For trace analysis of volatile compounds, these limits are typically in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.net The LOQ is a critical parameter for ensuring that the method is sensitive enough for its intended application, such as detecting trace amounts of aroma compounds in food and beverages. nih.gov

Illustrative LOD and LOQ Data for Analogous Compounds

This table presents typical LOD and LOQ values for terpenes and volatile sulfur compounds, demonstrating the sensitivity expected from a validated analytical method.

Compound ClassAnalyte ExampleLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
TerpenesGeneral0.31.0 nih.gov
Volatile Organic CompoundsVarious-0.0004 - 0.0455 (µg/L) nih.gov
Volatile Sulfur CompoundsVarious0.01 - 2.4 (µg/L)Not Specified researchgate.net

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the analysis is calculated. Acceptable recovery ranges are typically between 80% and 120%. nih.gov

Precision is the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are both evaluated. For trace analysis, RSD values of less than 10-15% are generally considered acceptable. nih.govnih.gov

Quality Control in Analytical Procedures

Quality control (QC) involves the routine procedures undertaken to ensure that the analytical results are of consistent and acceptable quality. nih.gov For the analysis of this compound, a comprehensive QC program would include:

Use of Internal Standards: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added in a known amount to all samples, standards, and blanks. It helps to correct for variations in sample preparation, injection volume, and instrument response. For the analysis of terpenes, compounds like n-tridecane are often used as internal standards. nih.govncasi.org

Analysis of Blanks: Method blanks (a sample matrix without the analyte) are analyzed to ensure that there is no contamination from solvents, reagents, or the analytical system itself.

Calibration Checks: The instrument's calibration is verified at regular intervals by analyzing a standard of known concentration. This ensures the continued accuracy of the measurements.

Analysis of Quality Control Samples: Pooled quality control (QC) samples can be generated to be representative of complex sample mixtures. nih.govmanchester.ac.uk These are analyzed periodically within a batch of samples to monitor the performance of the analytical method over time.

By implementing a thorough validation protocol and a stringent quality control program, analytical laboratories can ensure the generation of high-quality, reliable, and defensible data for the detection and quantification of this compound.

Metabolic and Biotransformation Pathways of 1 Methylthio P Menthan 3 One in Environmental and Model Systems

Microbial Biotransformations and Degradation Pathways

Microorganisms, including bacteria and fungi, are known to be highly efficient in the biotransformation of monoterpenes. nih.gov These processes are crucial for the detoxification of these often-toxic compounds and their utilization as carbon and energy sources. nih.gov The degradation of 1-(methylthio)-p-menthan-3-one by microbial systems is expected to involve initial modifications to increase its polarity and facilitate further breakdown.

Key microbial transformation reactions for monoterpenes include hydroxylation, oxidation, and reduction. nih.govresearchgate.net For this compound, the primary sites for microbial attack would likely be the ketone group, the methylthio group, and the p-menthane (B155814) skeleton.

Potential Microbial Degradation Pathways:

Reduction of the Ketone Group: A common initial step in the microbial metabolism of cyclic ketones is the reduction of the carbonyl group to a hydroxyl group. This would transform this compound into the corresponding 1-(methylthio)-p-menthan-3-ol.

Oxidation of the Sulfur Atom: The methylthio group is susceptible to microbial oxidation. This can lead to the formation of a sulfoxide (B87167) (1-(methylsulfinyl)-p-menthan-3-one) and subsequently a sulfone (1-(methylsulfonyl)-p-menthan-3-one). These reactions increase the water solubility of the compound.

Hydroxylation of the Menthane Ring: Cytochrome P450 monooxygenases, prevalent in many microorganisms, can introduce hydroxyl groups at various positions on the cyclohexane (B81311) ring of the p-menthane structure. researchgate.net

Cleavage of the Methylthio Group: Some microorganisms may be capable of cleaving the C-S bond, releasing the methylthio group and leading to the formation of p-menthan-3-one (B150117).

Fungi, in particular, are known for their diverse metabolic capabilities towards terpenes and sulfur-containing compounds. researchgate.netmdpi.comnih.gov Endophytic fungi, for example, produce a wide array of sulfur-containing secondary metabolites and have demonstrated the ability to biotransform various organic compounds. mdpi.com

Table 1: Plausible Microbial Biotransformation Reactions of this compound

Reaction TypePotential Product(s)General Microbial Enzyme Class Involved
Ketone Reduction1-(Methylthio)-p-menthan-3-olKetoreductases / Dehydrogenases
Sulfur Oxidation1-(Methylsulfinyl)-p-menthan-3-one, 1-(Methylsulfonyl)-p-menthan-3-oneMonooxygenases (e.g., Cytochrome P450)
Ring HydroxylationHydroxylated derivatives of this compoundCytochrome P450 Monooxygenases
C-S Bond Cleavagep-Menthan-3-one, Methanethiol (B179389)C-S Lyases

Metabolism in Plants and Associated Conjugation Reactions

Plants have evolved sophisticated detoxification mechanisms to cope with xenobiotics (foreign compounds). nih.gov The metabolism of this compound in plant systems would likely follow the general three-phase detoxification pathway observed for many organic pollutants.

Phase I: Transformation: This phase involves reactions such as oxidation, reduction, and hydrolysis to introduce or expose functional groups. For this compound, cytochrome P450 monooxygenases could catalyze the oxidation of the methylthio group to a sulfoxide or sulfone, or hydroxylate the p-menthane ring. nih.gov

Phase II: Conjugation: The modified compound from Phase I is then conjugated with endogenous molecules to increase its water solubility and reduce its toxicity. A key conjugation reaction for compounds with electrophilic centers or hydroxyl groups is the attachment of glutathione (GSH), a tripeptide abundant in plant cells. nih.govnih.gov This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized.

Phase III: Compartmentation: The water-soluble conjugates are typically transported and sequestered in the vacuole or apoplast, effectively removing them from metabolically active regions of the cell.

The sulfur atom in this compound makes it a likely candidate for conjugation with glutathione, especially after an initial oxidation step. nih.gov

Table 2: Predicted Plant Metabolic Pathways for this compound

Metabolic PhaseReaction TypePotential Metabolite(s)Key Enzyme(s)
Phase ISulfur Oxidation1-(Methylsulfinyl)-p-menthan-3-oneCytochrome P450 Monooxygenases
Phase IRing HydroxylationHydroxylated this compoundCytochrome P450 Monooxygenases
Phase IIGlutathione ConjugationGlutathione conjugate of this compound or its oxidized/hydroxylated derivativesGlutathione S-Transferases (GSTs)
Phase IIISequestrationVacuolar deposition of conjugated metabolitesABC Transporters

In Vitro Enzymatic Biotransformations (e.g., using isolated enzymes or cell-free systems)

The study of biotransformations using isolated enzymes or cell-free systems provides a more detailed understanding of the specific reactions and mechanisms involved. For this compound, several types of enzymes could be investigated for their catalytic activity.

Cytochrome P450 Monooxygenases: These enzymes are versatile catalysts for the oxidation of a wide range of substrates. researchgate.net In vitro assays with purified cytochrome P450 enzymes could confirm their ability to oxidize the sulfur atom or hydroxylate the p-menthane ring of the target compound.

Ketoreductases: Isolated ketoreductases could be used to study the stereoselective reduction of the ketone group, leading to different stereoisomers of 1-(methylthio)-p-menthan-3-ol.

Lipases: While primarily known for their role in lipid metabolism, lipases can also catalyze a variety of other reactions, including the resolution of racemic mixtures. researchgate.net

Glutathione S-Transferases (GSTs): In vitro assays with GSTs would be crucial to confirm the conjugation of this compound or its Phase I metabolites with glutathione.

These in vitro studies would allow for the precise identification of the products formed by a single enzyme, aiding in the elucidation of the complete metabolic pathway.

Identification and Characterization of Metabolites and Transformation Products

The identification and characterization of metabolites are essential for confirming the proposed metabolic pathways. This is typically achieved through a combination of chromatographic separation and spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like monoterpenes and their derivatives. nih.gov Derivatization may be necessary to improve the volatility and thermal stability of more polar metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing a wide range of metabolites, including polar and non-volatile compounds such as glutathione conjugates. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of novel metabolites. Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure and stereochemistry of the transformation products.

By incubating this compound with microbial cultures, plant tissues, or isolated enzymes and subsequently analyzing the extracts with these analytical techniques, a comprehensive profile of its metabolites and transformation products can be established.

Table 3: Analytical Techniques for the Identification of this compound Metabolites

Analytical TechniqueType of Information ProvidedApplicability to Metabolite Types
GC-MSMolecular weight, fragmentation patternsVolatile and semi-volatile metabolites (e.g., hydroxylated and reduced forms)
LC-MSMolecular weight, molecular formula (with HRMS)Polar and non-volatile metabolites (e.g., sulfoxides, sulfones, conjugates)
NMRDetailed structural information, stereochemistryPurified metabolites

Theoretical and Computational Chemistry Studies of 1 Methylthio P Menthan 3 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. rowansci.com These calculations are fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) and ab initio methods are two of the most powerful approaches in quantum chemistry for studying molecular systems. mdpi.commdpi.com

Ab Initio Methods: These methods calculate molecular properties from first principles, without using experimental data beyond fundamental physical constants. The Hartree-Fock (HF) method is the simplest ab initio approach, but more accurate (and computationally expensive) methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory are often used for more precise energy and property calculations. mdpi.com For a molecule like 1-(Methylthio)-p-menthan-3-one, ab initio calculations could provide benchmark data on its geometry and energy.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that determines the electronic properties of a system based on its electron density, which is a function of only three spatial coordinates. mdpi.com This approach is generally less computationally demanding than high-level ab initio methods while often providing comparable accuracy, making it suitable for larger molecules. mdpi.com Various functionals (e.g., B3LYP, PBE0) are available within DFT to approximate the exchange-correlation energy, which accounts for the complex interactions between electrons. A DFT study of this compound would be ideal for optimizing its geometry, calculating vibrational frequencies, and determining its electronic properties. frontiersin.orgmpg.deresearchgate.net

Quantum chemical calculations can elucidate several key electronic properties that govern the reactivity of this compound.

Molecular Orbitals (MOs): MO theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the oxygen of the carbonyl group and the sulfur of the methylthio group would be expected to significantly influence the energies and spatial distributions of these frontier orbitals.

Below is an illustrative table of the type of data that would be generated from DFT calculations on this compound.

Calculated PropertyHypothetical ValueSignificance
Total Energy-X HartreesIndicates the thermodynamic stability of the molecule.
HOMO Energy-Y eVRelates to the ionization potential and electron-donating ability.
LUMO Energy+Z eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap(Y+Z) eVA smaller gap suggests higher reactivity.
Dipole Moment~2.5 - 3.5 DebyeQuantifies the molecule's overall polarity, influencing solubility and intermolecular forces.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. Due to the flexibility of its cyclohexane (B81311) ring and the rotation of its substituents, it exists as an equilibrium of different conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for interconversion. nih.gov

While quantum methods are highly accurate, they are often too computationally intensive for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations, which use classical physics principles, are better suited for this task. frontiersin.org

Molecular Mechanics (MM): MM methods model a molecule as a collection of atoms connected by springs. The energy of the system is calculated using a force field, which is a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). MM is used for energy minimization to find stable conformer geometries and for systematic conformational searches. nih.gov

Molecular Dynamics (MD): MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion. frontiersin.orgnih.gov This provides insight into the dynamic behavior of the molecule, including conformational changes and the flexibility of different regions. An MD simulation of this compound could reveal the preferred conformations and the timescale of transitions between them.

The p-menthan-3-one (B150117) core is a substituted cyclohexane, which is well-known to adopt several conformations to relieve ring strain, including the chair, boat, and twist-boat forms. libretexts.orgmasterorganicchemistry.com

Chair Conformation: The chair conformation is the most stable form for cyclohexane, as it minimizes both angle strain and torsional strain. libretexts.org Substituents on a chair can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For this compound, the bulky isopropyl group at position 2 would strongly prefer an equatorial position to avoid steric clashes with axial hydrogens (1,3-diaxial interactions). libretexts.org The methyl and methylthio groups are at the quaternary C1 position, so their orientation is fixed relative to the ring. The key equilibrium would be the ring flip, which converts one chair form into another, swapping all axial and equatorial positions. The relative stability of the two chair conformers would depend on the steric demands of the isopropyl group.

Boat and Twist-Boat Conformations: The boat conformation is significantly less stable than the chair due to eclipsing interactions and steric hindrance between the "flagpole" hydrogens. masterorganicchemistry.com A slightly more stable, related conformation is the twist-boat. These conformations typically act as intermediates in the process of a chair-to-chair ring flip. The energy barrier for this inversion in cyclohexane is about 10-11 kcal/mol. The presence of substituents on this compound would influence the exact height of this barrier.

The table below summarizes the expected relative energies for the primary conformations of the cyclohexane ring.

ConformationRelative Energy (kcal/mol)Key Strain Features
Chair0No angle or torsional strain. The most stable conformation. masterorganicchemistry.com
Twist-Boat~5.5Less steric and torsional strain than the boat. libretexts.org
Boat~6.9Significant torsional strain and flagpole steric interactions. masterorganicchemistry.com
Half-Chair~10.8High angle and torsional strain; transition state for ring flip. masterorganicchemistry.com

Molecular Dynamics Simulations of Intermolecular Interactions (e.g., with non-human biomolecules)

Molecular dynamics simulations are a powerful tool for studying how a small molecule like this compound might interact with a biological macromolecule, such as a receptor or enzyme. frontiersin.org Given that many sulfur-containing monoterpenoids are known for their strong aromas, a relevant hypothetical study would be to simulate the interaction of this compound with a non-human olfactory receptor. nih.govresearchgate.net

Such a simulation would involve placing the this compound molecule near the binding site of the receptor protein and simulating the system's movement over time in a solvated environment. The simulation could reveal:

Binding Mode: The preferred orientation and conformation of the molecule within the receptor's binding pocket.

Key Interactions: Identification of the specific amino acid residues that form hydrogen bonds, van der Waals contacts, or other interactions with the ligand. The sulfur atom, for example, could engage in specific interactions with metal ions or polar residues.

Binding Free Energy: Through more advanced techniques like umbrella sampling or free energy perturbation, the strength of the interaction (binding affinity) could be estimated.

These computational insights could help explain the structural basis for the molecule's biological activity and guide the design of new molecules with desired properties.

Prediction of Spectroscopic Parameters and Spectroscopic Data Interpretation (e.g., NMR chemical shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry in the structural elucidation of organic molecules. nih.govnih.gov For a compound like this compound, these predictive methods can be invaluable in confirming its structure and assigning specific signals in an experimental spectrum.

Several computational approaches are employed for the prediction of NMR chemical shifts:

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) is a widely used QM method for predicting NMR chemical shifts with a high degree of accuracy. d-nb.info These calculations consider the effects of conformational isomers on the predicted shifts, which can significantly enhance their accuracy. d-nb.info For instance, DFT-based predictions for various organic compounds have achieved a mean absolute error (MAE) of less than 0.2 ppm for ¹H NMR and 2 ppm for ¹³C NMR. d-nb.info

Empirical and Machine Learning Methods: These data-driven approaches leverage large databases of known NMR data to predict chemical shifts for new compounds. nih.gov

HOSE (Hierarchically Ordered Spherical description of Environment) codes provide a rapid and often accurate prediction based on the atom's local environment. chemaxon.com

Machine Learning (ML) models, particularly Graph Neural Networks (GNNs), have shown significant promise in accurately predicting NMR chemical shifts. nih.gov These models are trained on extensive datasets of experimental spectra and can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm in various solvents. nih.gov

The interpretation of spectroscopic data for this compound would involve comparing the experimentally obtained NMR spectrum with the predicted chemical shifts. This comparison helps in the unambiguous assignment of each proton and carbon atom in the molecule. Databases such as the Natural Products Magnetic Resonance Database (NP-MRD) and CAS SciFinder provide access to predicted NMR spectra for a vast number of compounds, which can serve as a valuable reference. np-mrd.orgcas.org

Table 1: General Approaches for NMR Chemical Shift Prediction

MethodDescriptionTypical Accuracy (¹H NMR)
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of a molecule to predict magnetic shielding tensors.MAE < 0.2 ppm d-nb.info
HOSE Codes An empirical method that uses a database of chemical environments to predict chemical shifts based on substructure similarity.MAE 0.2-0.3 ppm nih.gov
Machine Learning (GNNs) A data-driven approach that uses graph neural networks trained on large spectral databases to predict chemical shifts.MAE < 0.10 ppm nih.gov

In Silico Screening for Interactions with Biological Targets (Non-Human)

In silico screening, also known as virtual screening, is a computational technique used to identify potential interactions between small molecules and biological targets. mdpi.com For a compound like this compound, this approach can be used to explore its potential applications by predicting its binding affinity to various non-human biological targets. This is particularly relevant in fields such as agriculture (e.g., pesticides, herbicides) and veterinary medicine.

The process of in silico screening typically involves the following steps:

Target Identification and Preparation: A specific non-human biological target (e.g., an enzyme or receptor) is chosen, and its three-dimensional structure is obtained from a protein database.

Ligand Preparation: The 3D structure of this compound is generated and optimized.

Molecular Docking: A molecular docking program is used to predict the preferred orientation of this compound when bound to the target protein. This process generates a docking score, which estimates the binding affinity. nih.gov

Binding Free Energy Calculation: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complex, molecular dynamics simulations can be performed. These simulations model the movement of atoms over time, providing insights into the dynamics of the interaction. nih.gov

Through these in silico methods, researchers can screen large libraries of compounds against various non-human targets to identify promising candidates for further experimental investigation. nih.gov For example, virtual screening has been successfully used to identify novel inhibitors for various enzymes. nih.gov

Table 2: Key Steps in In Silico Screening

StepDescriptionPurpose
Target Identification Selection of a relevant non-human biological macromolecule.To define the scope of the screening and potential application.
Molecular Docking Prediction of the binding pose and affinity of the ligand to the target.To identify compounds with a high likelihood of binding to the target. nih.gov
Binding Free Energy Calculation More accurate estimation of the binding affinity.To refine the ranking of potential hit compounds. mdpi.com
Molecular Dynamics Simulations Simulation of the dynamic behavior of the ligand-target complex.To assess the stability of the predicted interaction over time. nih.gov

Environmental Fate, Degradation, and Ecotoxicological Implications of 1 Methylthio P Menthan 3 One

Photochemical Degradation Pathways in Aqueous and Atmospheric Environments

There is a lack of specific studies on the photochemical degradation of 1-(Methylthio)-p-menthan-3-one. However, for the related compound, p-menthan-3-one (B150117), it is not expected to directly photolyze due to a lack of absorption in the environmental UV spectrum. echemi.com The primary atmospheric degradation pathway for p-menthan-3-one is predicted to be its reaction with photochemically-produced hydroxyl radicals. echemi.com The estimated atmospheric half-life for this reaction is approximately 14 hours. echemi.com

The presence of a sulfur atom in this compound could potentially influence its photochemical behavior. Organosulfur compounds can undergo photooxidation, which may lead to the formation of sulfoxides and sulfones. These reactions can be influenced by the presence of photosensitizers in the environment.

Microbial Degradation in Soil and Water Systems

Specific data on the microbial degradation of this compound in soil and water systems is not available. Generally, the biodegradability of a substance is influenced by its chemical structure and the presence of suitable microbial populations. Some microorganisms are known to degrade organosulfur compounds. mdpi.com The degradation pathways can involve the cleavage of the carbon-sulfur bond and the subsequent metabolism of the resulting fragments. For instance, various bacterial strains, such as Pseudomonas, Bacillus subtilis, and fungi like Aspergillus, have been shown to degrade different pesticides and organic compounds. mdpi.com

The rate and extent of microbial degradation would depend on various environmental factors including temperature, pH, oxygen availability, and the organic matter content of the soil or water.

Chemical Hydrolysis and Other Abiotic Transformations

Information regarding the chemical hydrolysis of this compound is not available. For the related compound p-menthan-3-one, hydrolysis is not expected to be a significant environmental fate process due to the absence of hydrolyzable functional groups. echemi.com The ester and amide functional groups, which are susceptible to hydrolysis, are not present in the core structure of these molecules.

The methylthio group in this compound could potentially undergo abiotic oxidation in the environment, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The rates of these transformations would be dependent on the presence of oxidizing agents and other environmental conditions.

Environmental Monitoring and Persistence Studies

There are no available environmental monitoring or persistence studies specifically for this compound. Assessing the persistence of a chemical in the environment requires data on its degradation rates under various conditions. Without such data, the environmental persistence of this compound remains unknown.

For the related compound, p-menthan-3-one, its environmental fate is influenced by its moderate water solubility and a low potential for bioaccumulation in aquatic organisms. echemi.com It is expected to have high mobility in soil. echemi.com

Ecotoxicological Assessments

Specific ecotoxicological assessments for this compound on aquatic or soil organisms were not found. However, for the related compound, p-menthan-3-one, it is classified as harmful to aquatic life with long-lasting effects. europa.eufishersci.comthegoodscentscompany.com

Effects on Aquatic Organisms

Data for p-menthan-3-one indicates potential harm to aquatic organisms. europa.eufishersci.comthegoodscentscompany.com The European Chemicals Agency (ECHA) has received notifications classifying it as harmful to aquatic life with long-lasting effects. europa.eu

Effects on Soil Organisms

There is no specific information available on the effects of this compound on soil organisms. Ecotoxicological risk assessments for soil organisms typically evaluate effects on key species such as earthworms, springtails, and soil microorganisms responsible for nutrient cycling. bayer.com Without specific studies, the potential impact of this compound on the soil ecosystem is unknown.

The following table provides a summary of the limited available ecotoxicity data for the related compound, p-menthan-3-one.

OrganismEndpointValueReference
Aquatic OrganismsHazard ClassificationHarmful to aquatic life with long lasting effects europa.eufishersci.comthegoodscentscompany.com

It is important to reiterate that this information is for a related compound and may not be representative of the ecotoxicological profile of this compound. The presence of the methylthio group could significantly alter the toxicity of the molecule.

Q & A

Q. What are the established synthetic pathways for 1-(Methylthio)-p-menthan-3-one, and how can researchers optimize reaction conditions for yield and purity?

The synthesis of this compound typically involves thiolation of a p-menthan-3-one precursor using methylthiolating agents like methyl disulfide or methylthiol acetate. Key optimization parameters include:

  • Temperature control : Reactions are often exothermic; maintaining 40–60°C prevents side reactions.
  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

For reproducibility, document all parameters (molar ratios, reaction time) and characterize intermediates via NMR and GC-MS. Purity optimization may require recrystallization in hexane/ethyl acetate mixtures (3:1 v/v). Always validate synthetic routes against literature precedents and include detailed protocols in supplementary materials .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Core characterization methods include:

  • ¹H/¹³C NMR : Identify methylthio (-SCH₃) protons (δ 2.1–2.3 ppm) and ketone carbonyl (δ 210–220 ppm in ¹³C).
  • IR spectroscopy : Confirm C=O stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹).
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 186 (M⁺) and fragmentation patterns (e.g., loss of SCH₃ group).

Cross-validate data with computational predictions (DFT calculations for NMR shifts) to resolve ambiguities. For novel derivatives, provide full spectral assignments in supplementary files .

Advanced Research Questions

Q. How should researchers address contradictory data in the literature regarding the biological activity of this compound?

Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). To resolve discrepancies:

Standardize protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., fixed incubation times, solvent controls).

Validate purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity before testing.

Meta-analysis : Systematically compare studies using PRISMA frameworks, weighting data by methodological rigor (e.g., sample size, controls) .

Example of conflicting data resolution:

StudyIC₅₀ (μM)Assay SystemPurity (%)
A12.3HeLa cells95
B45.7MCF-7 cells88
Discrepancies attributed to cell line specificity and impurity interference.

Q. What computational strategies can predict the reactivity of this compound in catalytic environments?

Advanced approaches include:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation free energy in toluene vs. DMSO).
  • Docking studies : Model interactions with enzymatic active sites (e.g., cytochrome P450 isoforms).

Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots for activation energy). Use software like Gaussian or ORCA for calculations, ensuring basis sets (e.g., B3LYP/6-31G*) are justified in methodology sections .

Q. How can researchers design robust toxicity profiles for this compound while addressing regulatory requirements?

Follow EFSA’s flavouring group evaluation framework (FGE.08Rev5):

Threshold of Toxicological Concern (TTC) : Assign based on structural alerts (Class I for low-risk sulfides).

Intake estimates : Compare MSDI (Maximized Survey-Derived Intake) and mTAMDI (Theoretical Added Maximum Daily Intake).

Example from analogous compounds (EFSA, 2012):

CompoundTTC (μg/kg/day)Class
1-(Methylthio)pentan-3-one0.12I
Methyl propyl sulfide0.0024I
Class I indicates low risk; apply read-across principles for this compound.

Include in vitro genotoxicity assays (Ames test, micronucleus) and subchronic rodent studies (OECD 408) for comprehensive profiling .

Methodological Guidance

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

  • Pre-register protocols : Use platforms like Open Science Framework to document synthetic routes and assay designs.
  • Collaborative validation : Engage independent labs to replicate key findings (e.g., catalytic asymmetric synthesis).
  • Data transparency : Share raw spectral data (NMR, HPLC) in public repositories (e.g., Zenodo) with DOI links .

Q. How should researchers conduct systematic reviews on the environmental fate of this compound?

Database selection : Search PubMed, TOXCENTER, and Web of Science using MeSH terms (e.g., "sulfide degradation pathways").

Grey literature : Include technical reports from EPA and EFSA.

Data extraction : Use Covidence software to manage PRISMA flowcharts and risk-of-bias assessments (ROBIS tool) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.